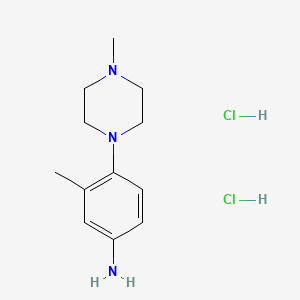

3-Methyl-4-(4-methylpiperazin-1-yl)aniline dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-Methyl-4-(4-methylpiperazin-1-yl)aniline” is a chemical compound with the molecular weight of 205.3 . It is also known by its IUPAC name, 3-methyl-4-(4-methylpiperazin-1-yl)aniline .

Molecular Structure Analysis

The InChI code for this compound is1S/C12H19N3/c1-10-9-11(13)3-4-12(10)15-7-5-14(2)6-8-15/h3-4,9H,5-8,13H2,1-2H3 . This indicates the specific arrangement of atoms in the molecule. Chemical Reactions Analysis

While specific chemical reactions involving “3-Methyl-4-(4-methylpiperazin-1-yl)aniline dihydrochloride” are not available, it’s important to note that this compound, like other anilines, may participate in reactions typical for aromatic amines .Physical And Chemical Properties Analysis

This compound has a molecular weight of 205.30 g/mol . It is predicted to have a boiling point of 353.1±37.0 °C and a density of 1.092±0.06 g/cm3 . It is soluble in methanol .Scientific Research Applications

Synthesis of Aminopyridopyrimidinones

“3-Methyl-4-(4-methylpiperazin-1-yl)aniline dihydrochloride” can be used as an intermediate in the synthesis of aminopyridopyrimidinones . These compounds are known to inhibit tyrosine kinase, an enzyme that can regulate cell functions such as cell growth and division. Inhibiting this enzyme can be beneficial in the treatment of certain types of cancer .

Anticancer Agents

The compound can also be used in the synthesis of anticancer agents . For instance, it can be used to prepare piperazinyltrifluoromethylphenylquinolinylbenzonaphthyridinone derivatives, which have shown anticancer activities .

Research and Development

This compound is primarily used for research and development purposes . It’s often used in laboratories to study its properties and potential applications .

Medicinal Chemistry

In medicinal chemistry, this compound can be used as a building block in the synthesis of various pharmaceutical drugs . Its unique structure allows it to be incorporated into a wide range of chemical reactions, potentially leading to new therapeutic agents .

Chemical Industry

In the chemical industry, “3-Methyl-4-(4-methylpiperazin-1-yl)aniline dihydrochloride” can be used in the production of dyes, resins, and other chemical products . Its chemical properties make it a valuable component in these processes .

Biochemical Research

This compound can be used in biochemical research as a reagent . It can be used to study biological processes and contribute to our understanding of life at the molecular level .

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds have been used to prepare aminopyridopyrimidinones as tyrosine kinase inhibitors , suggesting that tyrosine kinases could be potential targets.

Mode of Action

If it acts as a tyrosine kinase inhibitor like its analogs , it would bind to the active site of the enzyme, preventing the transfer of phosphate groups to the substrate and thus inhibiting signal transduction pathways.

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to signal transduction, given its potential role as a tyrosine kinase inhibitor . Tyrosine kinases are involved in many cellular processes, including cell growth and differentiation, and their inhibition can disrupt these processes.

Result of Action

If it acts as a tyrosine kinase inhibitor, it could potentially disrupt cell signaling pathways, affecting cell growth and differentiation .

properties

IUPAC Name |

3-methyl-4-(4-methylpiperazin-1-yl)aniline;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3.2ClH/c1-10-9-11(13)3-4-12(10)15-7-5-14(2)6-8-15;;/h3-4,9H,5-8,13H2,1-2H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVLOESLHJWDSDP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)N2CCN(CC2)C.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21Cl2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90585851 |

Source

|

| Record name | 3-Methyl-4-(4-methylpiperazin-1-yl)aniline--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-4-(4-methylpiperazin-1-yl)aniline dihydrochloride | |

CAS RN |

1177349-04-0 |

Source

|

| Record name | 3-Methyl-4-(4-methylpiperazin-1-yl)aniline--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.